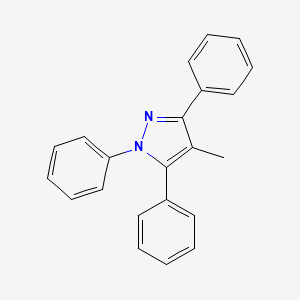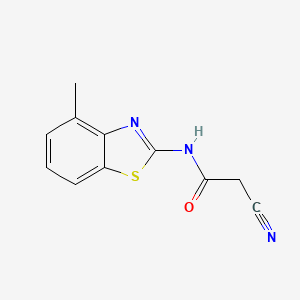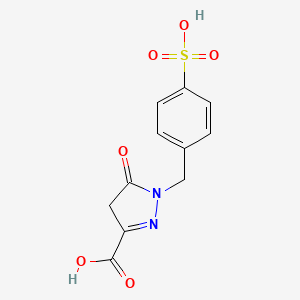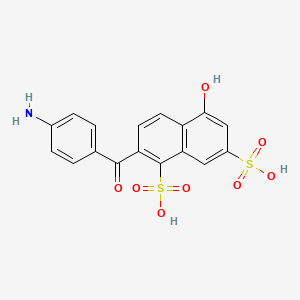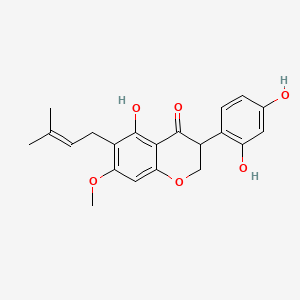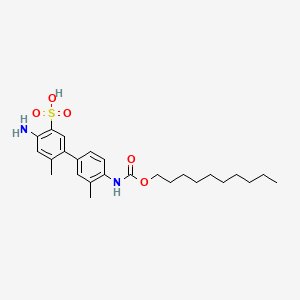
4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino, decyloxycarbonyl, and sulphonic acid groups are introduced through various substitution reactions. For instance, the amino group can be added via nitration followed by reduction, while the decyloxycarbonyl group can be introduced through esterification reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The decyloxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulphonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the decyloxycarbonyl group would yield alcohol derivatives.
科学研究应用
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid involves its interaction with various molecular targets. The amino and sulphonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The decyloxycarbonyl group can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the decyloxycarbonyl and sulphonic acid groups.
4-Amino-4’-ethylbiphenyl: Similar structure but has an ethyl group instead of the decyloxycarbonyl group.
4-Amino-4’-carboxybiphenyl: Similar structure but has a carboxyl group instead of the decyloxycarbonyl group.
Uniqueness
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
属性
CAS 编号 |
79392-38-4 |
|---|---|
分子式 |
C25H36N2O5S |
分子量 |
476.6 g/mol |
IUPAC 名称 |
2-amino-5-[4-(decoxycarbonylamino)-3-methylphenyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C25H36N2O5S/c1-4-5-6-7-8-9-10-11-14-32-25(28)27-23-13-12-20(15-19(23)3)21-17-24(33(29,30)31)22(26)16-18(21)2/h12-13,15-17H,4-11,14,26H2,1-3H3,(H,27,28)(H,29,30,31) |
InChI 键 |
GYIBPCWQWWYWAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2C)N)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





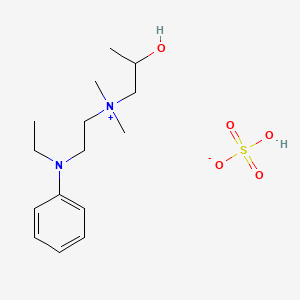
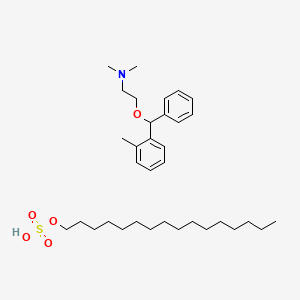


![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
